4-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine is a novel racemic carbocyclic nucleoside analog. [] Carbocyclic nucleosides are a class of nucleoside analogues where the furanose ring of the sugar moiety is replaced with a cyclopentane or cyclohexane ring. These compounds are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities.
The synthesis of 4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine and its isomers starts from methyl (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. [] The key step involves a Michael addition of a thymine salt to the double bond of the bicyclic compound. The yield and isomeric ratio of the reaction are influenced by the base used, with DBU and K2CO3 showing different results. [] The synthesis involves a linear approach where the purine nucleobase is constructed on a pre-existing amino group. These amino groups, with exo and endo configurations, are introduced to the molecule through a Curtius rearrangement. Further modifications of the norbornene analogues lead to saturated and cis-hydroxylated nucleoside derivatives. []
Research suggests that 4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine and its isomer, [(1R,2R,3R,4S)-3-(6-chloro-9H-purin-9-yl)bicyclo[2.2.1]hept-5-en-2-yl]methanol (13b), exhibited moderate activity against the Coxsackie virus CVB3. [] This highlights their potential as antiviral agents, warranting further investigation in this area.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2